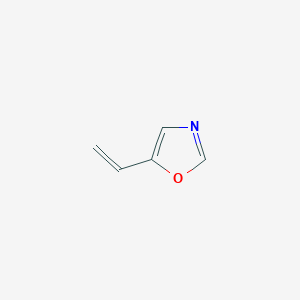

5-Vinyloxazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

121432-08-4 |

|---|---|

分子式 |

C5H5NO |

分子量 |

95.10 g/mol |

IUPAC 名称 |

5-ethenyl-1,3-oxazole |

InChI |

InChI=1S/C5H5NO/c1-2-5-3-6-4-7-5/h2-4H,1H2 |

InChI 键 |

CDHFJMAKBNRMFE-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CN=CO1 |

产品来源 |

United States |

Synthetic Methodologies for 5 Vinyloxazole and Its Derivatives

Direct Routes to 5-Vinyloxazoles

Direct synthetic methods offer an efficient means of constructing the 5-vinyloxazole core. These routes often involve the formation of the oxazole (B20620) ring and the vinyl substituent in a concerted or sequential manner from carefully chosen precursors.

Synthesis of 2-Alkyl-4-Carbethoxy-5-Vinyloxazoles via α-Chloroglycinates and Acetylide Derivatives

A direct pathway to 2-alkyl-4-carbethoxy-5-vinyloxazoles involves the reaction of an α-chloroglycinate ester with a dimethylaluminum acetylide derivative. researchgate.netubc.ca For instance, the reaction between an α-chloroglycinate ester and the dimethylaluminum acetylide of phenyl propargyl ether has been shown to yield the corresponding this compound in moderate yields of 40–50%. researchgate.netresearchgate.net This method provides a straightforward entry to this class of compounds. ubc.caimera.fracs.org

Silver-Catalyzed Cyclization of N-Sulfonyl Propargylamides and Allenylamides to 5-Vinyloxazoles

Silver(I) catalysts have proven effective in promoting the cyclization of both N-sulfonyl propargylamides and allenylamides to afford oxazole derivatives. acs.orgnih.govacs.org While the silver(I)-catalyzed researchgate.netresearchgate.net rearrangement of N-sulfonyl propargylamides typically leads to functionalized oxazoles with a regioselective migration of the sulfonyl group, a particularly interesting transformation occurs with allenylamides. acs.orgnih.govresearchgate.netresearchgate.net

Allenylamides, which can be generated from their corresponding propargylamides, undergo a silver-catalyzed cyclization to produce a variety of 5-vinyloxazoles. acs.orgnih.govresearchgate.netmolaid.com For example, allenylamide 7a was observed to cyclize in the presence of a silver catalyst to yield this compound 8a in 81% yield, instead of the expected 4-sulfonylmethyloxazole product. acs.org The proposed mechanism involves the activation of the allene (B1206475) moiety by the Ag(I) cation, followed by intramolecular nucleophilic attack of the amide oxygen. acs.org Subsequent elimination of both the sulfonyl and acyloxy groups generates the final this compound product. acs.org This reaction offers a unique and efficient route to 5-vinyloxazoles. acs.orgmolaid.com

Table 1: Silver-Catalyzed Cyclization of Allenylamides to 5-Vinyloxazoles

| Entry | Allenylamide | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 7a | Ag(I) | Toluene | 80 | 8a | 81 |

| 2 | 1s (as propargylamide precursor) | Ag(I) | Toluene | 80 | Corresponding this compound | 90 |

| 3 | 1t (as propargylamide precursor) | Ag(I) | Toluene | 80 | Corresponding this compound | 81 |

Data sourced from supporting information and experimental procedures described in the literature. acs.org

Formation of 5-Aminooxazoles and their Transformations to 5-Vinyloxazoles

While the direct conversion of 5-aminooxazoles to 5-vinyloxazoles is not a commonly reported primary synthetic route, the modification of substituents on the oxazole ring is a fundamental aspect of heterocyclic chemistry. In principle, a 5-amino group could be transformed into a vinyl group through a sequence of reactions, such as a Sandmeyer-type reaction to introduce a halide, followed by a vinylation reaction (e.g., Stille or Suzuki coupling). The synthesis of 5-aminooxazoles themselves can be achieved from readily available starting materials like aldehydes, amines, and α-isocyanoacetamides. researchgate.net For instance, heating a methanol (B129727) solution of these components can provide 5-aminooxazoles in good to excellent yields. researchgate.net Further functionalization to a vinyl group would depend on the specific substituents and the desired final product.

Indirect or Related Synthetic Approaches to Vinyloxazoles Relevant to the 5-Position

Indirect methods involve the formation of the oxazole ring from precursors that already contain or can be readily converted to a vinyl group at the desired position.

Cyclization Reactions Utilizing α,β-Unsaturated Carbonyl Precursors

A classic and versatile method for synthesizing oxazole rings involves the cyclization of α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org These precursors, which include enones and enals, possess the necessary functionality to form the oxazole core. wikipedia.org The reaction typically involves condensing the α,β-unsaturated carbonyl compound with a suitable nitrogen source, such as a primary amine, often in the presence of a base like sodium methoxide (B1231860) and under reflux conditions in a polar solvent like methanol or THF. The vinyl substituent at the 5-position of the resulting oxazole originates from the unsaturation present in the carbonyl precursor. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration to form the oxazole ring.

Hetero-Michael Addition Strategies

Advanced synthetic strategies for oxazole synthesis employ hetero-Michael addition reactions. This approach can involve the addition of a heteroatom nucleophile to an activated alkyne or a related species. For instance, the reaction of 2-alkynyl carboxylic acid methyl esters with amines or other nitrogen nucleophiles can be used to construct the oxazole ring. The hetero-Michael addition is a type of conjugate addition where a heteroatom acts as the nucleophile. rsc.orgresearchgate.net The reaction conditions, such as low temperatures, can be controlled to achieve regioselectivity, followed by cyclization to form the heterocyclic ring.

Metal-Mediated and Catalyzed Cyclizations for Oxazole Formation (e.g., Gold, Copper, Rhodium)

The formation of the oxazole ring through metal-mediated cyclization is a cornerstone of modern heterocyclic chemistry. Catalysts based on gold, silver, copper, and rhodium have proven particularly effective in promoting the intramolecular cyclization of functionalized precursors to yield oxazoles, including those bearing a vinyl substituent at the C5 position.

Gold and Silver Catalysis: Gold and silver catalysts are particularly adept at activating alkyne and allene functionalities within amide precursors, triggering cyclization. A notable strategy involves the silver(I)-catalyzed cyclization of allenylamides. acs.orgnih.govacs.org These allenylamides, which can be generated from corresponding propargylamides, undergo cyclization in the presence of a silver catalyst to furnish 5-vinyloxazoles. acs.orgresearchgate.netresearchgate.netresearchgate.net The reaction is proposed to proceed through the activation of the allene moiety by the Ag(I) cation, which facilitates an intramolecular nucleophilic attack by the amide oxygen. acs.org Subsequent elimination steps then generate the final this compound product. acs.org This method provides a direct and efficient route to various 5-vinyloxazoles. acs.orgnih.govacs.org For instance, the reaction of allenylamide 7a with a silver catalyst yielded this compound 8a in 81% yield. acs.org

Copper Catalysis: Copper-catalyzed methods offer a practical approach to highly substituted oxazoles. One sequential process involves the copper-catalyzed amidation of vinyl halides, followed by an iodine-promoted cyclization to form the oxazole ring. organic-chemistry.org This modular synthesis allows for the creation of a wide array of functionalized oxazoles from simple, readily available starting materials. organic-chemistry.org While not exclusively for vinyloxazoles, the use of vinyl halide precursors makes it an adaptable strategy for their synthesis. Copper(I) has also been utilized in the coupling of terminal alkynes with vinyl iodides to produce 1,3-enynes, which are valuable precursors for various heterocyclic systems. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts have been employed in the hydroarylation of terminal allenes to produce vinyl oxazoles. researchgate.net This reaction proceeds via an in situ ene reaction, starting from enolisable isocyanoacetamides. The process is often performed under microwave irradiation, using catalysts like [Rh(cod)Cl]₂ with a DPEphos ligand, to afford variously substituted oxazoles in moderate to high yields. researchgate.net Another rhodium-catalyzed approach involves the annulation of 1,2,3-triazoles with aldehydes. This reaction proceeds through the formation of a Rh(II)-azavinyl carbene intermediate, which reacts with the aldehyde to form an oxazoline (B21484) that subsequently converts to the 2,5-diaryl substituted oxazole. nih.gov

| Catalyst/Reagent | Substrate Type | Product Type | Key Findings | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silver(I) | Allenylamides | 5-Vinyloxazoles | Direct cyclization of allenylamides, generated from propargylamides, provides a variety of 5-vinyloxazoles. | 65-90 | acs.orgnih.govacs.org |

| Copper(I)/Iodine | Vinyl Halides and Amides | Substituted Oxazoles | A sequential copper-catalyzed amidation followed by iodine-promoted cyclization offers a modular route. | N/A | organic-chemistry.org |

| Rhodium(II) | Terminal Allenes and Isocyanoacetamides | Vinyl Oxazoles | Microwave-irradiated hydroarylation proceeds via an ene reaction to form 2,4,5-trisubstituted oxazoles. | Medium-High | researchgate.net |

| Rhodium(II) acetate | 1,2,3-Triazoles and Aldehydes | 2,5-Diaryl Oxazoles | Annulation reaction provides straightforward access to valuable 2,5-diaryl substituted oxazole derivatives. | Good-Excellent | nih.gov |

Ring Expansion and Rearrangement Strategies Towards Oxazoles (e.g., from Azirine intermediates)

Ring expansion and rearrangement reactions provide atom-economical pathways to the oxazole core, often from strained three-membered ring precursors like aziridines and azirines. These methods leverage the release of ring strain to drive the formation of the more stable five-membered oxazole ring.

From Azirine Intermediates: Azirines are highly strained heterocycles that serve as versatile intermediates in the synthesis of other ring systems. The thermal isomerization of 5-(2H-azirin-2-yl)oxazoles is an atom-economical method for preparing 4H-pyrrolo[2,3-d]oxazoles. nih.govresearchgate.net This reaction proceeds through the cleavage of the azirine C-C bond to form a vinyl nitrene, which then undergoes intramolecular cyclization. nih.gov While this specific example leads to a fused system, the underlying principle of azirine rearrangement is a valid strategy for forming five-membered heterocycles. nih.gov For instance, 2-vinyl-2H-azirines are known to isomerize to pyrroles. nih.gov The synthesis of 5-(2H-azirin-2-yl)oxazoles themselves can be achieved through the Rh₂(oct)₄ catalyzed reaction of 2-diazoacetyl-2H-azirines with various nitriles, including acrylonitrile, which introduces a vinyl group. nih.govmdpi.com

From Vinylaziridines: Vinylaziridines are valuable synthetic building blocks due to the combination of a strained aziridine (B145994) ring and a reactive vinyl group. nih.gov The ring strain makes them susceptible to ring-expansion reactions. nih.gov While many rearrangements of vinylaziridines lead to larger rings like pyrrolidines and azepines, they can also be precursors to five-membered heterocycles. nih.gov For example, palladium-catalyzed reactions of vinylaziridines with aryl isocyanates can yield five-membered urea (B33335) skeletons. nih.gov A metal-free approach for the synthesis of seven-membered N-heterocycles has been developed via the intermolecular [5+2] cycloaddition of non-activated vinylaziridines and alkynes, showcasing their utility in building diverse heterocyclic structures. rsc.org The adaptability of vinylaziridines suggests their potential as precursors for vinyloxazoles under appropriate reaction conditions that favor a [3+2] cycloaddition pathway or a rearrangement cascade.

| Precursor Type | Reaction Type | Key Features | Potential Product | Reference |

|---|---|---|---|---|

| 5-(2H-Azirin-2-yl)oxazoles | Thermal Isomerization | Atom-economical ring-to-ring isomerization driven by strain release. Precursors can be synthesized with vinyl groups. | Fused Pyrrolo-oxazoles / Substituted Oxazoles | nih.govresearchgate.netmdpi.com |

| Vinylaziridines | Sigmatropic Rearrangement / Cycloaddition | Highly strained precursors that can undergo various pericyclic reactions depending on conditions and reagents. | Substituted Oxazolines/Oxazoles | nih.govrsc.org |

Green Chemistry Approaches in Vinyloxazole Synthesis (e.g., Microwave, Ultrasound, Continuous Flow)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Techniques such as microwave irradiation, ultrasound sonication, and continuous-flow synthesis are increasingly being adopted for the synthesis of heterocyclic compounds like vinyloxazoles, offering benefits such as reduced reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. mdpi.comresearchgate.net This rapid heating can enhance reaction yields and selectivity. mdpi.com In the context of oxazole synthesis, microwave-assisted methods have been used for the cyclodehydration of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles mdpi.com and for promoting the Cornforth rearrangement of oxazole-4-carboxamides to 5-aminooxazoles. researchgate.net These examples demonstrate the potential of microwave heating to efficiently drive the necessary cyclization and rearrangement reactions for forming oxazole rings, which is applicable to vinyloxazole targets. The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) has also been achieved in minutes with high yields using microwave heating over a heterogeneous copper catalyst. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. This method is considered an environmentally friendly technique. orientjchem.org Ultrasound has been successfully applied to the one-pot, three-component synthesis of various heterocycles, including isoxazolines and thiazolo-diazaphospholes, offering good-to-excellent yields in short reaction times. nih.govrsc.org The synthesis of N-substituted 1,2,4-triazole (B32235) derivatives has also been achieved with high yields (75-89%) using ultrasound assistance. mdpi.com These clean and efficient procedures highlight the utility of ultrasound for constructing heterocyclic scaffolds that could be adapted for vinyloxazole synthesis. orientjchem.orgresearchgate.net

Continuous-Flow Synthesis: Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and easier scalability. nih.gov This technology is well-suited for the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. nih.gov Flow reactors have been used to synthesize oxazoles in a two-step sequence involving the conversion of β-hydroxy amides to oxazolines, followed by oxidation. researchgate.net The synthesis of a bisoxazole core has also been achieved using flow technologies to circumvent laborious batch protocols. nih.gov Furthermore, continuous-flow methods have been developed for the gram-scale production of 1,2,3-triazole derivatives using a copper powder catalyst, demonstrating the industrial applicability of this green technology. beilstein-journals.org

| Technique | Reaction Example | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Cyclodehydration and rearrangement reactions for oxazole/tetrazole synthesis. | Drastically reduced reaction times (minutes vs. hours), high yields, cleaner reactions. | mdpi.comresearchgate.netrsc.org |

| Ultrasound Sonication | One-pot multi-component synthesis of isoxazolines and other heterocycles. | Shorter reaction times, high atom economy, good-to-excellent yields, environmentally friendly. | nih.govrsc.orgmdpi.comresearchgate.net |

| Continuous Flow | Multi-step synthesis of oxazoles and triazoles; gram-scale production. | Enhanced safety, precise control of reaction parameters, improved reproducibility, and scalability. | nih.govresearchgate.netnih.govbeilstein-journals.org |

Reactivity and Transformational Chemistry of the 5 Vinyloxazole Moiety

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group

The vinyl substituent at the 5-position of the oxazole (B20620) ring is susceptible to both electrophilic and nucleophilic attack, a common reactivity pattern for activated alkenes.

Electrophilic Addition: The double bond of the vinyl group can be readily attacked by electrophiles. For instance, in the presence of bromine (Br₂), an electrophilic addition reaction is expected to occur, leading to the formation of a dibromoethane derivative. The reaction proceeds through a bromonium ion intermediate, which is then opened by a bromide ion. youtube.comlibretexts.orgsavemyexams.comdocbrown.info The polarization of the bromine molecule is induced by the electron-rich π-system of the vinyl group. libretexts.orgsavemyexams.com

Nucleophilic Addition (Michael Addition): The vinyl group, being attached to the electron-withdrawing oxazole ring, can act as a Michael acceptor. This allows for 1,4-conjugate addition of nucleophiles. Weakly basic nucleophiles, such as stabilized enolates, are well-suited for this type of transformation. youtube.comnih.govyoutube.comyoutube.com The reaction is typically catalyzed by a base, which deprotonates the nucleophile, facilitating its attack on the β-carbon of the vinyl group. The resulting enolate intermediate is then protonated to yield the final addition product.

Table 1: Examples of Addition Reactions to 5-Vinyloxazole

| Reaction Type | Reagent | Product |

|---|---|---|

| Electrophilic Addition | Br₂ | 5-(1,2-dibromoethyl)oxazole |

| Nucleophilic Addition | Malonate Ester/Base | Diethyl 2-(2-(oxazol-5-yl)ethyl)malonate |

Cycloaddition Reactions Involving the this compound System

The conjugated system of the this compound moiety allows it to participate in various cycloaddition reactions, providing access to complex heterocyclic structures.

In the Diels-Alder reaction, the oxazole ring can function as a diene, particularly when substituted with electron-donating groups at the 5-position. researchgate.netacs.org This [4+2] cycloaddition with a dienophile, such as an electron-deficient alkene, leads to the formation of a bicyclic intermediate which can subsequently rearrange to form a substituted pyridine (B92270). nih.govacsgcipr.orgrsc.org The reaction is a powerful tool for the synthesis of pyridine derivatives, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov The efficiency and selectivity of the Diels-Alder reaction are influenced by the electronic nature of both the oxazole (diene) and the dienophile. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org

Table 2: Diels-Alder Reaction of a 5-Alkoxyoxazole

| Diene | Dienophile | Product |

|---|---|---|

| 5-Ethoxy-2-methyloxazole | Diethyl maleate | Diethyl 3-hydroxy-6-methylpyridine-4,5-dicarboxylate |

Palladium-catalyzed [5+2] cycloaddition reactions provide an efficient route to seven-membered rings. While direct examples with this compound are not extensively documented, the reactivity of structurally similar 5-vinyloxazolidine-2,4-diones suggests a similar potential. chemrxiv.orgresearchgate.net In these reactions, a zwitterionic allylpalladium intermediate can act as a five-membered synthon, which then reacts with a two-atom component, such as an alkyne, to furnish the [5+2] cycloadduct. nih.govnih.gov This methodology is valuable for the construction of medium-sized heterocyclic systems.

The vinyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. frontiersin.orgwikipedia.org This type of reaction involves the combination of a 1,3-dipole, such as an azide (B81097) or a nitrone, with the alkene to form a five-membered heterocyclic ring. ijrpc.commdpi.comnih.gov These reactions are highly valuable for their ability to stereospecifically and regioselectively synthesize complex heterocyclic frameworks. The regioselectivity of the addition is governed by both electronic and steric factors of the reactants. ijrpc.com

Table 3: 1,3-Dipolar Cycloaddition of this compound with an Azide

| 1,3-Dipole | Dipolarophile | Product |

|---|---|---|

| Phenyl azide | This compound | 1-Phenyl-4-(oxazol-5-yl)-1,2,3-triazoline |

Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org The vinyl group of this compound can participate as the alkene component in this reaction. The coupling with an aryl or vinyl halide in the presence of a palladium catalyst and a base leads to the formation of a substituted vinyloxazole derivative. chim.itwikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org Intramolecular Heck reactions, where the aryl or vinyl halide and the vinyl group are part of the same molecule, provide an efficient method for the construction of cyclic and polycyclic systems. chim.itwikipedia.orgresearchgate.netprinceton.edu

Table 4: Heck Coupling Reaction of this compound

| Aryl Halide | Alkene | Catalyst | Base | Product |

|---|---|---|---|---|

| Iodobenzene | This compound | Pd(OAc)₂/PPh₃ | Et₃N | 5-(2-Phenylvinyl)oxazole |

Suzuki Cross-Coupling Reactions (for vinyloxazolidine derivatives as precursors)

Palladium-catalyzed Suzuki cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, vinyloxazolidine derivatives serve as valuable precursors. These reactions typically involve the coupling of an organoboron reagent with a vinyl halide or triflate in the presence of a palladium catalyst and a base.

Research has demonstrated the successful synthesis of unnatural amino acids and α-amino alcohols using Suzuki cross-coupling reactions of enantiopure vinyloxazolidine derivatives. nih.gov For instance, (R)- and (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazole can be coupled with various arylboronic acids to yield styryl derivatives, which can then be further transformed into the desired amino acid products. The optimal conditions for these couplings often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a suitable solvent system.

A study by M. Sabat and C. R. Johnson outlines the synthesis of a variety of unnatural α-amino alcohols and α-amino acids via this methodology. nih.gov The key building blocks, enantiopure vinyloxazolidine derivatives, were synthesized from 2-butene-1,4-diol. The subsequent Suzuki cross-coupling and oxidation steps were optimized to achieve good yields of the target molecules.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 78 |

Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for N-acyloxazolidinones, proceeding via selective cleavage of the C-N bond to afford substituted diaryl ketones in good yields. researchgate.net These reactions demonstrate excellent functional group compatibility under mild conditions. researchgate.net

Functional Group Interconversions on the Oxazole Ring and Vinyl Substituent

The this compound moiety possesses two primary sites for functional group interconversion: the oxazole ring and the vinyl substituent. These sites can undergo a variety of transformations, including oxidation, reduction, and substitution reactions.

The vinyl group of this compound is susceptible to standard alkene oxidation reactions. Oxidative cleavage can be achieved using strong oxidizing agents such as ozone (O₃) or potassium permanganate (KMnO₄). youtube.comyoutube.com Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to yield the corresponding 5-formyloxazole. An oxidative workup (e.g., with hydrogen peroxide) would lead to the 5-carboxamideoxazole. Similarly, treatment with hot, acidic potassium permanganate would also result in the formation of the carboxylic acid derivative.

The oxazole ring itself can also undergo oxidation. Studies have shown that 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolones by cytosolic aldehyde oxidase. This enzymatic oxidation represents a novel metabolic pathway for this class of compounds.

Reduction of the vinyl group to an ethyl group can be accomplished through catalytic hydrogenation. Standard conditions, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, are typically effective for this transformation, yielding 5-ethyloxazole.

The oxazole ring is an electron-rich heterocycle and can participate in electrophilic substitution reactions. However, the reactivity is lower than that of more electron-rich systems like pyrrole and furan (B31954). The position of substitution is influenced by the directing effects of the existing substituents. For this compound, electrophilic attack is generally predicted to occur at the C4 position of the oxazole ring. Oxazoles are known to react with electrophiles such as bromine, leading to either aromatic substitution or addition products. clockss.org

The vinyl group can undergo electrophilic addition reactions. For instance, the addition of halogens (e.g., Br₂) would proceed via a bromonium ion intermediate to yield the corresponding 1,2-dihaloethyl derivative. These reactions can sometimes compete with radical addition pathways. nih.gov

Nucleophilic attack on the oxazole ring is generally difficult due to its electron-rich nature. However, nucleophilic addition to activated oxazolium salts is a known transformation. The vinyl group is not typically susceptible to nucleophilic attack unless activated by an adjacent electron-withdrawing group.

Polymerization Studies of this compound Derivatives

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. Both free-radical and ionic polymerization methods are, in principle, applicable to this system.

Free-radical polymerization is a common method for polymerizing vinyl monomers. fujifilm.comlibretexts.org This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). fujifilm.comreddit.comtcichemicals.com The resulting polymer, poly(this compound), would possess a hydrocarbon backbone with pendant oxazole rings. The properties of such a polymer would be influenced by the nature of the oxazole ring, potentially leading to materials with interesting thermal and electronic properties. While specific studies on the polymerization of this compound are not extensively reported, the polymerization of other vinyl-substituted heterocycles, such as N-vinyl-1,2,3-triazoles and N-methyl-5-vinyltetrazole, has been successfully demonstrated, suggesting the feasibility of this transformation for this compound. rsc.orgenergetic-materials.org.cnresearchgate.netresearchgate.net

| Monomer | Initiator | Polymerization Method | Resulting Polymer |

| N-vinyl-1,2,3-triazole derivatives | AIBN | Free Radical | Poly(N-vinyl-1,2,3-triazole)s |

| N-methyl-5-vinyltetrazole | Not specified | Not specified | Poly(N-methyl-5-vinyltetrazole) |

| Acrylonitrile (precursor to vinyltetrazole) | Not specified | Not specified | Polyacrylonitrile |

Isomerization and Rearrangement Processes of Vinyloxazole Scaffolds

Vinyloxazole scaffolds can undergo various isomerization and rearrangement reactions, often leading to the formation of new heterocyclic systems or rearranged isomers. These processes can be induced by thermal, photochemical, or catalytic means.

Thermal isomerization can lead to the interconversion of isomers. For instance, studies on N-arylmethylbenzotriazoles have shown that thermal equilibrium between N-1 and N-2 isomers can be established, with the position of the equilibrium being dependent on the steric bulk of the substituent. rsc.org Similar processes could be envisioned for substituted vinyloxazoles.

Photochemical isomerization is another potential transformation for vinyloxazole derivatives, particularly those containing photosensitive groups. Research on arylazopyrazole-based photoswitches has demonstrated that thermal Z/E isomerization can proceed through both ground-state and triplet pathways. nih.gov

Metal-catalyzed isomerization of related heterocyclic systems has also been reported. For example, rhodium and iron catalysts have been used to promote the isomerization of 5-heteroatom-substituted isoxazoles into 2-halo-2H-azirines. organic-chemistry.org Such catalytic approaches could potentially be applied to vinyloxazole scaffolds to access novel rearranged products.

Applications in Advanced Organic Synthesis and Materials Science

5-Vinyloxazole as a Versatile Building Block in Complex Molecule Synthesis

This compound is a powerful tool for synthetic chemists, primarily due to its ability to participate in a variety of tandem reactions, where multiple chemical bonds are formed in a single operation. This efficiency is a significant advantage in the synthesis of complex molecules.

One of the most notable applications of this compound is in Diels-Alder reactions . The oxazole (B20620) ring can act as a diene, reacting with various dienophiles to construct new ring systems. This reactivity is central to many synthetic strategies. For instance, tandem reactions involving this compound can lead to the formation of intricate molecular frameworks with high stereoselectivity. These reactions are often designed to proceed in a cascade fashion, minimizing the number of synthetic steps and purification procedures required.

The versatility of this compound extends to its use in multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. This approach allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science.

Role in the Synthesis of Structurally Diverse Heterocyclic Scaffolds (e.g., Furan (B31954), Pyridine)

The reactivity of the this compound scaffold makes it an excellent precursor for the synthesis of other important heterocyclic systems, such as furans and pyridines. nih.govpharmaguideline.com

The transformation of oxazoles into furans can be achieved through various methods, including Diels-Alder reactions with acetylenic dienophiles. pharmaguideline.com In this process, the oxazole acts as the diene, and the subsequent retro-Diels-Alder reaction of the initial adduct results in the formation of a furan ring with the extrusion of a nitrile. pharmaguideline.com This strategy provides a reliable route to highly substituted furans, which are themselves important intermediates in organic synthesis.

The synthesis of pyridines from oxazoles often involves an inverse-electron-demand aza-Diels-Alder reaction. In this type of reaction, the electron-rich oxazole reacts with an electron-deficient dienophile, such as a 1,2,4-triazine, to form a bicyclic intermediate that then rearranges to the pyridine (B92270) ring system. This method allows for the construction of a wide range of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Application in Total Synthesis Strategies (e.g., Siphonazoles)

The utility of this compound as a building block is highlighted in the total synthesis of complex natural products. A prominent example is the synthesis of the siphonazoles , a family of marine natural products that exhibit interesting biological activities. researchgate.netnih.govacs.org The siphonazoles are characterized by a unique bis-oxazole structure. researchgate.net

The total synthesis of siphonazoles often employs a strategy that involves the coupling of two oxazole-containing fragments. nih.govacs.org In some approaches, a this compound derivative serves as a key intermediate. The vinyl group can be further functionalized or used in a cross-coupling reaction to link the two oxazole rings. The development of conjunctive oxazole building blocks has been instrumental in the successful total synthesis of these complex molecules. nih.govacs.org

| Natural Product | Key Synthetic Strategy Involving Oxazoles | Reference |

| Siphonazole A | Coupling of two oxazole-containing fragments | nih.govacs.org |

| Siphonazole B | Coupling of two oxazole-containing fragments | nih.govacs.orglu.se |

Precursors for Unnatural Amino Acid Derivatives

Unnatural amino acids are crucial components in protein engineering, drug design, and the development of novel biomaterials. nih.govbioascent.comnih.gov this compound derivatives can serve as valuable precursors for the synthesis of these important molecules. molaid.com

The oxazole ring can be considered a masked carboxylic acid functionality. Through a series of chemical transformations, including ring-opening and functional group manipulations, the oxazole can be converted into an amino acid. The vinyl group provides a handle for introducing a wide variety of side chains through reactions such as cross-coupling, hydroboration-oxidation, or ozonolysis. This flexibility allows for the creation of a diverse library of unnatural amino acids with tailored properties.

Development of Functionalized Materials (e.g., Polymerizable Monomers)

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of functionalized polymers. googleapis.combeilstein-journals.orgnih.gov These polymers can possess unique properties due to the incorporation of the oxazole ring in the polymer backbone or as a pendant group.

The polymerization of this compound and its derivatives can be achieved through various techniques, including free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. beilstein-journals.org These controlled polymerization techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Theoretical and Computational Studies on 5 Vinyloxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-vinyloxazole. nih.govresearchgate.netnih.gov DFT methods are widely used to calculate molecular properties and have been successfully applied to various heterocyclic and vinyl-substituted compounds. nih.govnih.gov

The electronic properties of this compound can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.govnih.gov

For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. The vinyl group and the oxazole (B20620) ring both contribute to the frontier orbitals, influencing the molecule's role in various reactions. DFT calculations can also determine global reactivity descriptors, which provide quantitative measures of reactivity. researchgate.netnih.gov

Table 1: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

| Nucleophilicity Index (ε) | EHOMO - ELUMO(TCE) | Propensity to donate electrons |

Note: This table illustrates the types of descriptors calculated via DFT to predict reactivity. TCE (tetracyanoethylene) is often used as a reference molecule for nucleophilicity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. eurjchem.com Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

Mechanistic Investigations of this compound Reactions

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions involving this compound. rsc.orgescholarship.org DFT calculations are frequently employed to map the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.net This provides deep insight into reaction feasibility, regioselectivity, and stereoselectivity. escholarship.org

A significant class of reactions for this compound involves cycloadditions, where the vinyl group or the diene-like character of the oxazole system can participate. vu.nlresearchgate.net For instance, in a [3+2] dipolar cycloaddition, theoretical studies can help determine whether the reaction proceeds via a concerted or stepwise mechanism. unimib.itnih.gov

Key aspects of mechanistic investigations include:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which determines the reaction's activation energy.

Characterizing Intermediates: Finding any stable or metastable species that are formed and consumed during the reaction.

Calculating Reaction Energetics: Determining the enthalpy and Gibbs free energy changes for each step to understand the thermodynamic and kinetic favorability. nih.gov

Analyzing Regioselectivity: In reactions like cycloadditions, DFT can predict which of the possible constitutional isomers will be the major product by comparing the activation energies of the different reaction pathways. researchgate.netunimib.it

For example, the investigation of a Diels-Alder ([4+2]) cycloaddition involving this compound would involve calculating the energies of the transition states leading to different regioisomeric products. The pathway with the lower activation energy would be predicted as the major reaction channel. pku.edu.cnresearchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Cycloaddition Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (this compound + Dipolarophile) |

| Molecular Complex | -1.5 | Pre-reaction complex |

| Transition State (TS1) | +20.5 | For formation of Regioisomer A |

| Transition State (TS2) | +23.0 | For formation of Regioisomer B |

| Product A | -15.0 | Regioisomer A (kinetically favored) |

| Product B | -18.0 | Regioisomer B (thermodynamically favored) |

Note: This table provides a conceptual example of how computational data is used to analyze reaction mechanisms and selectivity.

Conformational Analysis and Spectroscopic Correlations (General methods, no specific data)

Computational methods, such as Potential Energy Surface (PES) scanning, are used to explore the conformational landscape. nih.gov In a PES scan, a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step. This process identifies the low-energy conformers and the rotational energy barriers between them. researchgate.netnih.gov

Once the stable conformers are identified, their spectroscopic properties can be calculated and correlated with experimental data. ias.ac.inrsc.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of each conformer. ias.ac.innih.gov By comparing the calculated spectra with experimental FT-IR and FT-Raman spectra, one can confirm the presence of specific conformers in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for each conformer. eurjchem.comrsc.org The predicted NMR parameters for different conformers can be averaged based on their calculated Boltzmann population to provide a theoretical spectrum that can be compared with the experimental one. nih.gov

This correlation between theoretical calculations and experimental spectra is a powerful approach for structural elucidation and for understanding the conformational preferences of molecules like this compound in different environments (e.g., gas phase vs. solvent). eurjchem.com

常见问题

Basic: What are the established synthetic routes for 5-Vinyloxazole, and how can reaction yields be systematically optimized?

Methodological Answer:

Synthesis of this compound typically involves [3+2] cycloaddition or nucleophilic substitution reactions. To optimize yields:

- Parameter screening: Systematically vary solvents (e.g., DMF vs. THF), catalysts (e.g., Lewis acids), and temperature (e.g., 60–120°C) to identify optimal conditions.

- Kinetic monitoring: Use HPLC or GC-MS to track reaction progress and intermediate formation.

- Purification protocols: Employ column chromatography with gradient elution or recrystallization to isolate high-purity product.

Safety Note: Follow lab guidelines for handling reactive intermediates, referencing stability and decomposition data (e.g., avoid exposure to oxidizing agents) .

Advanced: How can computational methods resolve contradictions in reported electronic properties of this compound?

Methodological Answer:

Contradictions in DFT-calculated HOMO-LUMO gaps or dipole moments may arise from basis set choices or solvent models. To address this:

- Comparative benchmarking: Replicate studies using multiple methods (e.g., B3LYP vs. M06-2X) and solvation models (e.g., PCM vs. SMD).

- Post-Hartree-Fock validation: Apply CCSD(T) or MP2 to verify key electronic parameters.

- Data transparency: Archive computational workflows (software versions, input files) to ensure reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should artifacts be mitigated?

Methodological Answer:

- NMR: Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm vinyl and oxazole proton environments. Artifacts from moisture can be avoided by rigorous drying.

- IR: Identify carbonyl (C=O) and vinyl (C=C) stretches; compare to computed spectra for validation.

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular ion accuracy. Calibrate instruments regularly to prevent mass drift .

Advanced: What experimental strategies can elucidate transient intermediates in this compound-mediated catalytic cycles?

Methodological Answer:

- Time-resolved spectroscopy: Use stopped-flow UV-Vis or in-situ FTIR to capture short-lived species.

- Trapping experiments: Introduce radical scavengers (e.g., TEMPO) or nucleophiles to stabilize intermediates.

- Isotopic labeling: -labeling in oxazole moieties can track oxygen transfer pathways.

Reproducibility: Archive raw spectral data and experimental timelines to enable replication .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation: Expose samples to heat (40–80°C), humidity (75% RH), and light (UV-vis) to simulate long-term storage.

- Analytical endpoints: Monitor decomposition via HPLC purity checks and GC-MS for volatile byproducts.

- Stability criteria: Define acceptable degradation thresholds (e.g., <5% impurity over 6 months) based on intended applications .

Advanced: How can steric and electronic effects in this compound derivatives be quantitatively correlated with regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric maps: Calculate Tolman’s cone angles or % buried volume (%V) for substituents.

- Hammett analysis: Correlate σ values of substituents with reaction rates (log k).

- Multivariate regression: Use machine learning (e.g., partial least squares) to model selectivity from steric/electronic descriptors.

Feasibility: Ensure access to diverse derivative libraries and high-throughput screening platforms .

Basic: What are best practices for resolving discrepancies in reported melting points of this compound?

Methodological Answer:

- Calibration checks: Verify melting point apparatus with standard references (e.g., pure benzoic acid).

- Sample purity: Re-crystallize samples and confirm purity via HPLC before measurement.

- Method documentation: Report heating rates (e.g., 1°C/min) and sample preparation details (e.g., grinding) to enable cross-study comparisons .

Advanced: How can researchers design a mechanistic study to distinguish between radical and ionic pathways in this compound reactions?

Methodological Answer:

- Radical inhibitors: Add TEMPO or BHT; observe reaction quenching via NMR.

- Electrochemical analysis: Use cyclic voltammetry to detect redox-active intermediates.

- Isotope effects: Compare / in proton-transfer steps to infer mechanism.

Ethical replication: Publish negative results to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。